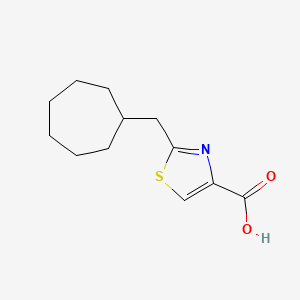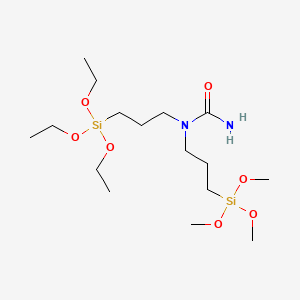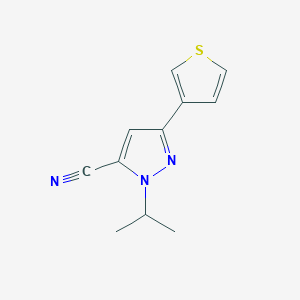
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an isopropyl group, a thiophene ring, and a carbonitrile group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications to introduce the isopropyl, thiophene, and carbonitrile groups. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts like palladium or platinum, and specific temperature and pressure settings. Major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties for industrial applications.
Mécanisme D'action
The mechanism of action of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile can be compared with other similar compounds, such as:
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine: This compound has an amine group instead of a carbonitrile group, leading to different chemical and biological properties.
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ylmethanamine: This compound has a methanamine group, which also results in distinct properties compared to the carbonitrile derivative
Propriétés
Formule moléculaire |
C11H11N3S |
|---|---|
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
2-propan-2-yl-5-thiophen-3-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C11H11N3S/c1-8(2)14-10(6-12)5-11(13-14)9-3-4-15-7-9/h3-5,7-8H,1-2H3 |
Clé InChI |
ZSQCWGRCDSDMKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=CC(=N1)C2=CSC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


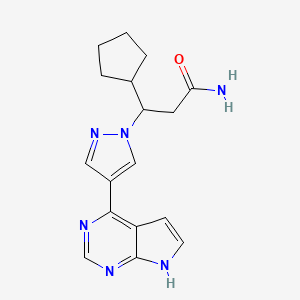
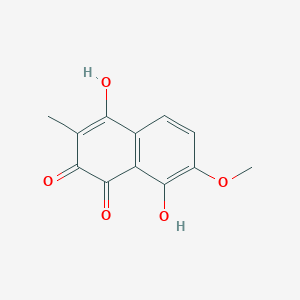
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline](/img/structure/B15292061.png)
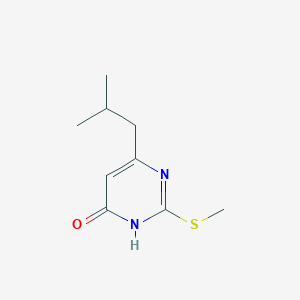
![4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol](/img/structure/B15292069.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)
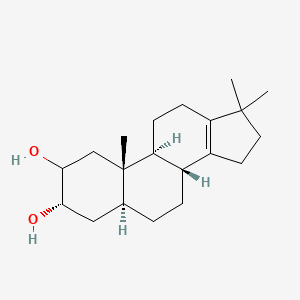

![1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea](/img/structure/B15292076.png)
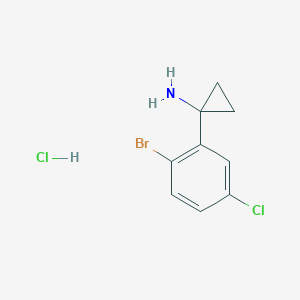
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15292083.png)
